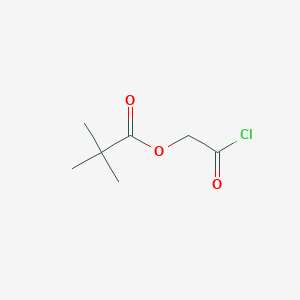
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro group, a keto group, and an ester functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of (2-hydroxyethyl) 2,2-dimethylpropanoate.
Hydrolysis: Formation of 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Applications De Recherche Scientifique
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material science: Utilized in the preparation of polymers and other advanced materials.
Biological studies: Employed in biochemical assays and studies involving enzyme inhibition.
Mécanisme D'action
The mechanism of action of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the reducing agent donates electrons to the carbonyl carbon, converting the keto group to a hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chloro-2-oxoethyl)dimethylazanium chloride: Similar in structure but contains an azanium group instead of an ester group.
1-Chloro-2,2-dimethylpropane: Similar in structure but lacks the ester and keto groups.
Uniqueness
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is unique due to the presence of both a chloro group and a keto group, which allows it to undergo a variety of chemical reactions. Its ester functional group also makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H11ClO3 |
|---|---|
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3 |
Clé InChI |
ONTOYIDHPJBLQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



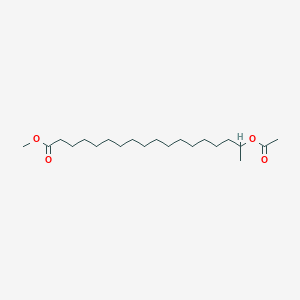
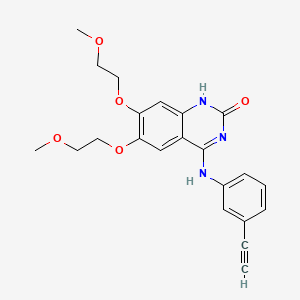

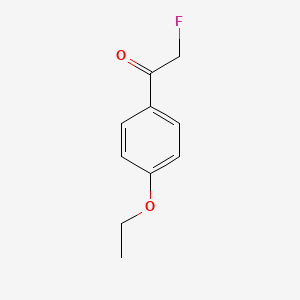
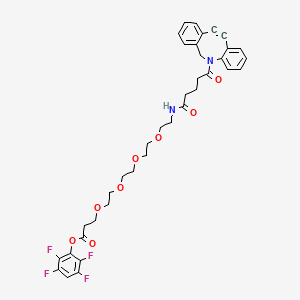
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
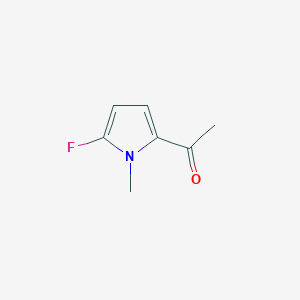
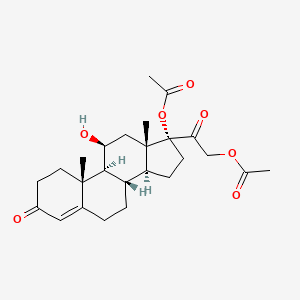


![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)


